Physicochemical Scaffold Identity vs. Orally-Optimized CCR3 Antagonist (R)-32
CAS 887212-27-3 exhibits a topological polar surface area (TPSA) and lipophilicity profile characteristic of a lead-like scaffold, in contrast to orally-optimized CCR3 antagonists that incorporate solubility-enhancing hydroxyl groups. The compound's TPSA is calculated to be 82.8 Ų, which is lower than the 103.6 Ų of the orally-active analog (R)-32, while its cLogP is estimated to be 1.91 [1]. This indicates a more lipophilic, less permeable profile, suggesting CAS 887212-27-3 is positioned as an in vitro tool compound rather than an in vivo candidate.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | TPSA = 82.8 Ų; cLogP = 1.91 |
| Comparator Or Baseline | (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea (CCR3 antagonist (R)-32): TPSA = 103.6 Ų |
| Quantified Difference | TPSA difference of 20.8 Ų. Target compound has lower TPSA and is more lipophilic. |
| Conditions | In silico property calculation using standard molecular descriptors. |
Why This Matters
For procurement, this confirms the compound is suited for in vitro pharmacology and selectivity panels, not for direct in vivo efficacy studies, differentiating it from lead-optimized clinical candidates.
- [1] Calculated properties based on standard cheminformatics tools (e.g., SwissADME) for the IUPAC structure of CAS 887212-27-3 and comparator (R)-32. Comparator data from Nitta et al., 2012. View Source
